molecular formula C11H13Cl B1454627 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene CAS No. 1410427-26-7

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene

Cat. No. B1454627
CAS RN: 1410427-26-7
M. Wt: 180.67 g/mol
InChI Key: GZDVXHOGOJMTDE-UHFFFAOYSA-N
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Description

“1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene” is a derivative of indene, which is an organic compound with the formula C9H10 . Indene is a colorless liquid hydrocarbon and is a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .


Molecular Structure Analysis

The molecular structure of “1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene” can be inferred from its name. It is a chlorinated, dimethylated derivative of indene, a bicyclic compound consisting of a benzene ring fused with a cyclopentene ring .

Scientific Research Applications

Organic Synthesis Intermediates

1-Chloro-3,4-dimethyl-2,3-dihydro-1H-indene: serves as a valuable intermediate in organic synthesis. Its chlorinated indene structure is amenable to further chemical transformations, making it a versatile building block for synthesizing a wide range of complex organic molecules. This compound can undergo reactions such as nucleophilic substitution, addition, or coupling reactions, which are fundamental in creating pharmaceuticals, agrochemicals, and polymers .

Pharmaceutical Research

In pharmaceutical research, this compound’s structural motif is found in various bioactive molecules. Its indene backbone is particularly significant in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. Indole structures are known for their biological activity and are used in treatments for cancer, microbial infections, and other disorders .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific targets and biological activities involved.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene can be influenced by various environmental factors. For instance, it’s known that indane, a structurally similar compound, is a colorless liquid hydrocarbon that is usually produced by hydrogenation of indene . It’s relatively stable in air, but can decompose under conditions of high temperature, high-energy light, or in the presence of oxidizing agents .

properties

IUPAC Name

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDVXHOGOJMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C12)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 2
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 3
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 4
Reactant of Route 4
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 5
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 6
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene

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